molecular formula C19H19N3O4 B3846632 N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide

N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide

Cat. No. B3846632
M. Wt: 353.4 g/mol
InChI Key: IACVFWKBAJGTAT-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide, also known as INCB28060, is a small molecule inhibitor of the enzyme IDO1. IDO1 is an enzyme that plays a crucial role in the immune system by regulating the balance between immune activation and tolerance. INCB28060 has been studied extensively for its potential as a therapeutic agent in the treatment of cancer and other immune-related diseases.

Mechanism of Action

N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide works by inhibiting the activity of IDO1, an enzyme that plays a crucial role in regulating the balance between immune activation and tolerance. IDO1 is upregulated in many types of cancer, and its activity has been shown to promote tumor growth and suppress the immune response. By inhibiting IDO1, N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has the potential to enhance the anti-tumor immune response and improve the efficacy of other cancer treatments.
Biochemical and Physiological Effects:
N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to inhibit IDO1 activity in vitro and in vivo, leading to increased immune activation and enhanced anti-tumor immune response. In preclinical studies, N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to inhibit tumor growth and improve survival in mouse models of cancer. Additionally, N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide is its specificity for IDO1, which makes it a useful tool for studying the role of IDO1 in the immune system and in cancer. However, one limitation of N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide is its relatively low potency, which may limit its efficacy as a therapeutic agent in some settings.

Future Directions

There are several potential future directions for research on N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide. One area of interest is the development of more potent IDO1 inhibitors with improved efficacy as therapeutic agents. Additionally, there is interest in exploring the potential of IDO1 inhibitors in combination with other cancer treatments, such as immune checkpoint inhibitors. Finally, there is ongoing research on the role of IDO1 in other immune-related diseases, such as autoimmune disorders and infectious diseases, which may lead to new therapeutic applications for IDO1 inhibitors like N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide.

Scientific Research Applications

N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been studied extensively for its potential as a therapeutic agent in the treatment of cancer and other immune-related diseases. IDO1 is overexpressed in many types of cancer, and its activity has been shown to promote tumor growth and suppress the immune response. By inhibiting IDO1, N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has the potential to enhance the anti-tumor immune response and improve the efficacy of other cancer treatments.

properties

IUPAC Name

N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13(2)20-19(24)17(21-18(23)15-8-4-3-5-9-15)12-14-7-6-10-16(11-14)22(25)26/h3-13H,1-2H3,(H,20,24)(H,21,23)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACVFWKBAJGTAT-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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